N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with hydrazine derivatives under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as iodine, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and environmentally friendly procedures .
Chemical Reactions Analysis
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be compared with other similar pyrazole derivatives, such as:
1,3-dimethyl-1H-pyrazole-5-amine: This compound has a similar structure but lacks the additional methyl group on the pyrazole ring.
1,4-dimethyl-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group instead of the amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two pyrazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-13-15(3)10(8)7-12-11-9(2)6-14-16(11)4/h5-6,12H,7H2,1-4H3 |
InChI Key |
BLBQNQFQLWLDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=C(C=NN2C)C |
Origin of Product |
United States |
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